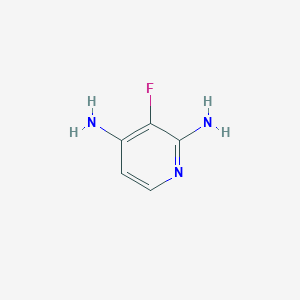

3-Fluoropyridine-2,4-diamine

Description

General Significance of Fluorinated Heterocycles in Modern Organic Synthesis

Fluorinated heterocycles, a class of organic compounds featuring a ring structure with at least one atom other than carbon and containing one or more fluorine atoms, have become indispensable in contemporary chemical research. The introduction of fluorine into a heterocyclic molecule can profoundly alter its physical, chemical, and biological properties. Current time information in West Sussex, GB. Due to fluorine's high electronegativity and small atomic size, it can form strong bonds with carbon, leading to enhanced thermal and metabolic stability. Current time information in West Sussex, GB.acs.org

In medicinal chemistry, approximately 20-30% of all pharmaceuticals contain fluorine. Current time information in West Sussex, GB. This is because fluorination can modulate key drug-like properties such as lipophilicity, which affects how a drug moves through biological membranes, and basicity (pKa), which influences a compound's ionization state and target engagement. acs.orgrsc.org The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug. acs.org Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including liquid crystals, polymers, and agrochemicals, owing to their unique electronic and thermal properties. Current time information in West Sussex, GB.nih.gov The synthesis of these valuable compounds often involves specialized methods, such as nucleophilic or electrophilic fluorination reactions, with significant ongoing research focused on developing more efficient and selective protocols. rsc.orgacs.org

Importance of Diaminopyridine Frameworks in Advanced Chemical Systems

The diaminopyridine scaffold is a vital structural motif in the design and synthesis of advanced chemical systems. As derivatives of pyridine (B92270), these compounds possess a nitrogen-containing heterocycle with two amino group substituents. The presence of these amino groups significantly influences the molecule's electronic properties and reactivity, making them versatile building blocks. chembk.com They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.

In pharmaceutical research, the diaminopyridine framework is a key component in various therapeutic agents. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been explored for their potential as neuroprotective and antioxidant agents. nih.gov The amino groups provide reactive handles for further chemical modification, allowing chemists to build more complex molecules and fine-tune their biological activity. chembk.com The compound 2,4-Diaminopyridine itself is recognized as a useful intermediate in the synthesis of dyes, agricultural chemicals, and pharmaceuticals. chembk.com

Research Rationale and Scope for 3-Fluoropyridine-2,4-diamine

The compound this compound, which combines the features of both a fluorinated heterocycle and a diaminopyridine, represents a molecule of significant, albeit largely unexplored, research interest. The rationale for its investigation stems from the predictable, yet powerful, synergistic effects of its constituent functional groups.

The fluorine atom at the 3-position is particularly noteworthy. Unlike fluorine at the 2- or 4-positions, which strongly activates the ring for nucleophilic aromatic substitution (SNAr), a meta-fluoro substituent (at position 3 or 5) has a more subtle electronic influence, primarily through induction. acs.org This can decrease the basicity of the pyridine nitrogen, a property that can be critical for modulating off-target activities in drug candidates, for example, by reducing interactions with unintended biological macromolecules. acs.org

Simultaneously, the 2,4-diamine substitution pattern provides two key points for hydrogen bonding and potential sites for further synthetic elaboration. This specific arrangement of amino groups is known to be a potent pharmacophore in various biologically active molecules. The interplay between the electron-withdrawing fluorine and the electron-donating amino groups creates a unique electronic environment within the pyridine ring, which could lead to novel reactivity and binding properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural analogues are subjects of active investigation. For instance, related compounds like 3-fluoro-4-aminopyridine are important intermediates for synthesizing new medicines. google.com The synthesis of diversely substituted 3-fluoropyridines is an area of active chemical research, with methods like photoredox coupling being developed to construct this core structure. acs.org Therefore, the development of synthetic routes to this compound and the subsequent exploration of its chemical and biological properties present a compelling area for future research, particularly in the fields of medicinal chemistry and materials science.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONLYLKOVYTNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505881 | |

| Record name | 3-Fluoropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72922-07-7 | |

| Record name | 3-Fluoropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of 3-Fluoropyridine-2,4-diamine in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopic Analysis, Chemical Shifts, and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine groups. The pyridine (B92270) ring contains two neighboring aromatic protons, H-5 and H-6. Due to their proximity, they will split each other's signals, resulting in two doublets. The electron-donating amino groups and the electron-withdrawing fluorine atom influence the chemical shifts of these protons. The protons of the two amino groups (at C-2 and C-4) are expected to appear as broad singlets, as their signals are often broadened by quadrupole effects from the adjacent nitrogen atoms and by chemical exchange.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.0-6.5 | d | ~8.0 |

| H-6 | ~7.0-7.5 | d | ~8.0 |

| NH₂ (at C-2) | ~4.5-5.5 | br s | N/A |

| NH₂ (at C-4) | ~5.0-6.0 | br s | N/A |

| Note: Predicted values are based on typical substituent effects on a pyridine ring. Actual values may vary based on solvent and concentration. |

¹⁹F NMR Spectroscopic Analysis and Fluorine Chemical Shifts

The ¹⁹F NMR spectrum offers a direct and sensitive method for observing the fluorine environment. For this compound, the spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment of the pyridine ring. acs.org In proton-coupled ¹⁹F NMR, this signal would be further split by the neighboring protons, primarily H-4 (a meta-coupling) and H-2, though these are often part of the broader amine environment. In a standard proton-decoupled ¹⁹F spectrum, a singlet is expected. The chemical shift is typically reported relative to an external standard such as trichlorofluoromethane (B166822) (CFCl₃). rsc.org

Interactive Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -125 to -135 | s |

| Note: Predicted value is relative to CFCl₃ at 0 ppm and is based on shifts of similar fluoropyridine derivatives. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled. google.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net An HSQC spectrum would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, simplifying the assignment of the aromatic carbons. acs.org

Mass Spectrometry Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass of the parent ion with extremely high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the molecular formula. The experimentally measured exact mass is compared to the theoretically calculated mass for the presumed formula, C₅H₆FN₃. A close match between these two values serves as definitive confirmation of the compound's elemental composition.

Interactive Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| C₅H₆FN₃ | [M+H]⁺ | 128.05675 | 128.05670 (Example) |

| The "Found Exact Mass" is a representative value illustrating the typical accuracy of an HRMS measurement. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed information about the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, making this technique a powerful tool for qualitative analysis and structural elucidation.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key structural features: the pyridine ring, the primary amino groups, and the carbon-fluorine bond.

The presence of two primary amine (-NH₂) groups is typically identified by a pair of medium-to-strong absorption bands in the region of 3500-3300 cm⁻¹. researchgate.netucalgary.ca These bands arise from the asymmetric and symmetric N-H stretching vibrations. researchgate.net The aromatic nature of the pyridine ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations at approximately 1600-1400 cm⁻¹. vscht.czlibretexts.org Furthermore, the C-F bond is characterized by a strong absorption in the fingerprint region, typically between 1250 cm⁻¹ and 1150 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic (Pyridine Ring) |

| 1500 - 1400 | C-C Stretch (in-ring) | Aromatic (Pyridine Ring) |

| 1250 - 1150 | C-F Stretch | Fluoro Group |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (C-C, C-N, C-F, C-H, N-H) and the angles between them, confirming the geometry of the pyridine ring and its substituents.

Planarity: Definitive confirmation of the planarity of the pyridine ring.

Crystal Packing and Intermolecular Interactions: Detailed insight into how the molecules are arranged in the crystal lattice. This would reveal significant intermolecular forces, such as hydrogen bonding between the amine groups of one molecule and the nitrogen atom or fluorine atom of a neighboring molecule.

While this technique provides the gold standard for structural elucidation, specific crystallographic data such as the crystal system, space group, and unit-cell dimensions for this compound are not available in the reviewed public literature.

Reactivity and Reaction Mechanisms of 3 Fluoropyridine 2,4 Diamine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The pyridine (B92270) nitrogen lowers the aromatic stability and helps stabilize the negatively charged Meisenheimer complex intermediate, facilitating substitution, particularly at the positions ortho and para (C2 and C4) to the nitrogen. nih.govstackexchange.com

Reactivity and Selectivity at the Fluorine Atom Position

The fluorine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic substitution, although it is generally less reactive than leaving groups at the C-2 or C-4 positions. acs.org The high electronegativity of fluorine typically makes fluoropyridines more reactive in SNAr reactions than their chloro- or bromo-analogues. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

In the context of 3-substituted pyridines, nucleophilic substitution at the fluorine atom often requires activation by other electron-withdrawing groups on the ring. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride (B91410) anion, highlighting that an electron-poor pyridine system combined with an anion-stabilizing group (like a carbonyl) can make the C-3 position a viable site for nucleophilic attack. nih.govnih.govmdpi.com In 3-fluoropyridine-2,4-diamine, the electron-donating amino groups at C-2 and C-4 would generally disfavor nucleophilic attack at the C-3 position by increasing electron density in the ring. However, specific reaction conditions or highly reactive nucleophiles might still enable substitution at this position.

Reactivity and Transformations of the Amino Groups (e.g., acylation, alkylation)

The amino groups at the C-2 and C-4 positions are nucleophilic and can readily undergo reactions such as acylation and alkylation. These transformations are common for aromatic amines and provide a route to a wide range of derivatives.

Acylation: The amino groups can be acylated using acylating agents like acid chlorides or anhydrides. This reaction is often used to introduce carbonyl functionalities or as a protecting group strategy.

Alkylation: Alkylation of the amino groups can be achieved with alkyl halides or other alkylating agents. This introduces alkyl substituents on the nitrogen atoms, modifying the electronic and steric properties of the molecule.

While specific studies on the acylation and alkylation of this compound are not extensively detailed in the provided results, the general reactivity of diaminopyridines suggests these transformations are feasible and would likely occur selectively at the exocyclic amino groups rather than displacing the C-3 fluorine under standard conditions.

Regioselectivity in Competitive Substitution Pathways

When multiple reactive sites are present, the regioselectivity of a reaction becomes crucial. In this compound, there is potential competition between nucleophilic attack at the C-3 position (displacing fluoride) and reaction at the C-2 and C-4 amino groups.

Generally, reactions with electrophiles will favor the more nucleophilic amino groups. In contrast, SNAr reactions with nucleophiles would target the C-3 position. The outcome depends on the nature of the reagent and the reaction conditions. For instance, in a molecule containing both a 2-fluoropyridine moiety and a methyl ester, changing the solvent from THF to methanol (B129727) allowed for selective transformation of the ester to an amide without substitution of the fluoride, demonstrating that reaction conditions can be tuned to favor one pathway over another. nih.govacs.org

Studies on related systems, such as 2,6-dichloro-3-substituted pyridines, show that regioselectivity in nucleophilic substitution is influenced by both the electronic character of substituents and the solvent. researchgate.net For 3-substituted pyridine N-oxides, subsequent fluorination occurs exclusively para to the existing substituent, indicating strong directing effects. acs.org

Electrophilic Aromatic Substitution Reactions

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com Reactions that do occur typically require harsh conditions and proceed with low yields, favoring substitution at the C-3 (meta) position. youtube.com

However, the presence of two strong electron-donating amino groups at the C-2 and C-4 positions in this compound would significantly activate the ring towards electrophilic attack. These groups direct incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution would be expected to occur at the C-5 or C-6 positions. The fluorine at C-3, being an ortho-para director but deactivating, would also influence the final regiochemical outcome. For example, Friedel-Crafts acylation has been shown to be highly selective for the C-3 position in the related imidazo[1,2-a]pyridine (B132010) system. nih.gov

Metalation and Deprotonation Studies

Metalation, or deprotonation, of pyridine rings is a powerful tool for creating functionalized derivatives. The regioselectivity of this process is directed by substituents on the ring.

Regioselective Deprotonation (e.g., at C2 and C4 of 3-fluoropyridine (B146971) derivatives)

For simple 3-fluoropyridine, deprotonation studies have shown that the reaction site can be controlled. Deprotonation with Bu₃MgLi in THF at -10°C has been investigated. sigmaaldrich.com In other 3-fluoropyridine systems, kinetic deprotonation at low temperatures (e.g., -75 °C) can lead to regioselective metalation at the C-2 position. acs.org The fluorine atom can act as a directing group for this lithiation. Subsequent reactions with electrophiles, like formamides, can then introduce functional groups at this position. google.com

The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a base (often a carboxylate) assists in the removal of the proton as the metal-carbon bond is formed. wikipedia.orgnih.govrsc.org The presence of the amino groups in this compound would likely influence the acidity of the ring protons. The most acidic ring proton would be expected to be at the C-5 or C-6 position, influenced by the cumulative electronic effects of the fluorine and amino substituents.

Subsequent Electrophilic Quenching Reactions for Further Functionalization

While specific examples detailing the electrophilic quenching of metalated this compound are not extensively documented in the provided literature, the general principles of pyridine chemistry allow for informed predictions. Functionalization of pyridine rings often proceeds through intermediates that can be trapped by electrophiles. For instance, lithiation or other metallation reactions can generate nucleophilic pyridine species. Subsequent reaction with an electrophile introduces a new substituent onto the ring.

In the context of related fluoropyridines, functionalization often involves the generation of an intermediate that is then reacted. For example, in the synthesis of other 3-fluoropyridines, a key step can be the reaction of a lithiated pyridine intermediate with a suitable electrophile. The amino groups in this compound are expected to be the primary sites of interaction with electrophiles under many conditions. However, directed ortho-metalation, guided by one of the amino groups, could potentially create a carbanion at the C5 position, which could then be quenched by an electrophile. The fluorine at C3 would electronically influence the regioselectivity of such a reaction.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of fluoropyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various reaction manifolds.

The Sonogashira cross-coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a powerful tool for modifying halogenated pyridines. This reaction is typically catalyzed by palladium with a copper co-catalyst and proceeds under mild conditions.

A relevant example is the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. This reaction proceeds efficiently at room temperature using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst in a THF/Et₃N solvent system. The methodology demonstrates high functional group tolerance, accommodating alkynes with free alcohol and amine groups, as well as sterically demanding substituents. The resulting 6-alkynyl-3-fluoro-2-cyanopyridines can be further elaborated, for instance, by converting the nitrile group into an amidoxime.

The general conditions and scope of this transformation are summarized in the table below.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |

| 2 | 1-Hexyne | 3-Fluoro-6-(hex-1-yn-1-yl)picolinonitrile | 85 |

| 3 | 3,3-Dimethyl-1-butyne | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |

| 4 | 4-Pentyn-1-ol | 3-Fluoro-6-(5-hydroxypent-1-yn-1-yl)picolinonitrile | 90 |

| Table 1: Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. |

This reaction highlights the utility of palladium-catalyzed cross-coupling for the late-stage functionalization of fluoropyridine scaffolds.

Direct C-H functionalization has emerged as a step-economical strategy for modifying heterocyclic compounds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For pyridines, functionalization at the C2 position is common due to the electronic influence and directing capacity of the ring nitrogen. However, achieving regioselective functionalization at more distal positions (C3 and C4) is more challenging but has seen significant recent progress.

Photoredox catalysis, often utilizing organic dyes or metal complexes like fac-Ir(ppy)₃, has enabled a variety of C-H functionalization reactions under mild conditions. These methods can generate radical intermediates that participate in C-C bond formation. For example, the direct α-arylation of ethers has been achieved through a photoredox-mediated C-H functionalization pathway, where transiently generated α-oxyalkyl radicals couple with electron-deficient heteroarenes in a Minisci-type reaction.

While specific C-H functionalization of this compound is not detailed, methods developed for other pyridines could be applicable. For instance, iridium-catalyzed C-H borylation has been used to functionalize the meta-position of pyridine rings. The directing effects of the amino groups and the electronic influence of the fluorine atom would be critical in determining the regioselectivity of such a transformation on the this compound core.

Mechanistic Investigations of Key Transformations (e.g., photoredox cycles, radical pathways)

The mechanisms of many modern pyridine functionalization reactions involve radical intermediates and photoredox catalytic cycles.

Photoredox Cycles: A common mechanistic motif begins with the excitation of a photocatalyst (PC) by visible light to form a highly energetic excited state (PC). This excited state can then engage in single-electron transfer (SET) with a substrate. For example, in the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones, the excited fac-Ir(ppy)₃ catalyst is believed to reduce the iodoketone, generating a radical intermediate and the oxidized catalyst [Ir(IV)]. This radical then adds to a silyl (B83357) enol ether. The resulting radical adduct is oxidized by the [Ir(IV)] species, regenerating the ground-state photocatalyst and forming a cationic intermediate that leads to the 1,4-dicarbonyl product after hydrolysis.

Radical Pathways: Radical reactions are central to many C-H functionalization and coupling processes involving pyridines. In one strategy for pyridine functionalization, a pyridinyl radical is generated via single-electron reduction of a pyridinium (B92312) ion. This pyridinyl radical can then couple effectively with other radical species, such as allylic radicals. The regioselectivity of this coupling is distinct from classical Minisci chemistry.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 3-Fluoropyridine-2,4-diamine are fundamental to its chemical behavior. Computational methods provide powerful tools to visualize and quantify these features.

Quantum Chemical Calculations of Molecular Orbitals (e.g., HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. aimspress.comyoutube.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. aimspress.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations. aimspress.comresearchgate.net For this compound, the electronic character is dictated by the interplay of three substituents on the pyridine (B92270) ring: two electron-donating amino (-NH₂) groups and one strongly electron-withdrawing fluorine (-F) atom.

Amino Groups (-NH₂): These are strong electron-donating groups that raise the energy of the HOMO, making the molecule a better electron donor.

Fluorine Atom (-F): As the most electronegative element, fluorine acts as a potent σ-electron withdrawing group, which tends to lower the energy of both the HOMO and LUMO. nih.govacs.org

The net effect on this compound would be a relatively high-energy HOMO, dominated by contributions from the amino groups and the pyridine π-system, and a stabilized LUMO, influenced by the fluorine atom. This combination is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species. For comparison, computational studies on related molecules illustrate these substituent effects. researchgate.net

Table 1: Representative Calculated HOMO-LUMO Energies and Gaps for Substituted Pyridines

Note: These values are illustrative and depend on the specific computational method (e.g., DFT/B3LYP) and basis set used. The exact values for this compound would require specific calculation.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity |

|---|---|---|---|---|

| Pyridine | -6.75 | -0.51 | 6.24 | Moderate |

| 3-Fluoropyridine (B146971) | -7.01 | -0.85 | 6.16 | Moderate |

| 4-Aminopyridine | -5.80 | -0.20 | 5.60 | High |

| This compound (Predicted) | ~ -5.5 | ~ -0.7 | ~ 4.8 | Very High |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is plotted onto the electron density surface, with colors indicating different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. walisongo.ac.id

For this compound, the EPS map is expected to show:

Intense Negative Potential (Red): Localized around the two nitrogen atoms of the amino groups due to their lone pairs of electrons. These sites are the primary centers for protonation and interaction with electrophiles.

Moderate Negative Potential (Yellow/Green): The pyridine ring nitrogen, whose basicity is reduced by the adjacent electron-withdrawing fluorine atom.

Positive Potential (Blue): The area around the hydrogen atoms of the amino groups and, to a lesser extent, near the fluorine atom, reflecting its strong electronegativity which creates a localized region of positive potential on the adjacent carbon. walisongo.ac.idnih.gov

This distribution of electrostatic potential highlights the molecule's amphiphilic nature, with clear sites for both electrophilic and nucleophilic interactions. ias.ac.in

Effects of Fluorine on Electron Distribution and Aromaticity

The fluorine substituent has a profound and dual impact on the electronic properties of the pyridine ring.

Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly pulls electron density from the ring through the sigma bond network. nih.gov This effect generally deactivates the ring towards electrophilic substitution and lowers the basicity of the pyridine nitrogen.

Resonance Effect (π-donation): The lone pairs on the fluorine atom can be donated into the π-system of the aromatic ring. acs.orgwalisongo.ac.id This effect increases the electron density at the ortho and para positions relative to the fluorine atom.

Aromaticity, a key property of the pyridine ring, can be quantified computationally using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates a highly aromatic system, while a value near 0 suggests a non-aromatic character. The substitution pattern in this compound, with its mix of electron-donating and -withdrawing groups, would likely lead to some bond length alternation, potentially causing a slight decrease in the HOMA value compared to unsubstituted pyridine, but the system would remain distinctly aromatic.

Reactivity Prediction and Pathway Elucidation

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Modeling for Reaction Barriers

Any chemical reaction proceeds through a high-energy transition state (TS) that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. Quantum chemical methods, particularly DFT, are used to locate and calculate the geometries and energies of these fleeting transition states. nih.govnih.gov

For this compound, a likely reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the fluorine atom. nih.govstackexchange.com The presence of two strong electron-donating amino groups might complicate this, but the inherent reactivity of the C-F bond in pyridines makes it a plausible pathway. nih.gov Modeling this reaction would involve:

Defining the reactants (this compound and a nucleophile).

Calculating the structure and energy of the Meisenheimer intermediate, the addition complex formed during the reaction.

Locating the transition state for the formation of this intermediate.

Calculating the energy of the transition state to determine the activation barrier.

A lower calculated activation barrier would imply a faster reaction rate under given conditions.

Reaction Coordinate Analysis for Mechanistic Understanding

A reaction coordinate, or Intrinsic Reaction Coordinate (IRC), is the minimum energy path that connects reactants to products through the transition state. rsc.org Analyzing the IRC provides a detailed, step-by-step view of the reaction mechanism. It allows chemists to follow the changes in bond lengths, bond angles, and energy as the reaction progresses.

An IRC analysis for a reaction involving this compound, such as an SNAr reaction, would confirm that the calculated transition state indeed connects the reactants to the desired products. nih.govnih.gov It would also reveal whether the reaction occurs in a single, concerted step or involves the formation of stable intermediates, providing a complete and dynamic picture of the chemical transformation at the molecular level. rsc.org

Conformational Analysis and Tautomerism Studies

The structure and stability of this compound are governed by a combination of factors including the orientation of its amino substituents and the potential for tautomerism.

Conformational Analysis

The central pyridine ring is inherently aromatic and planar. The primary conformational flexibility in this compound arises from the rotation of the amino groups at the C2 and C4 positions. Computational studies on related aminopyridines suggest that the energy barrier for this rotation is relatively low. The orientation of the amino groups is influenced by steric interactions with adjacent substituents and electronic interactions, such as the formation of intramolecular hydrogen bonds. For this compound, the fluorine atom at the C3 position exerts a significant steric and electronic influence on the adjacent C2-amino group, likely affecting its preferred rotational conformation compared to the C4-amino group.

Tautomerism Studies

Like other aminopyridines, this compound can theoretically exist in several tautomeric forms, primarily through amino-imino proton transfer. The principal tautomeric equilibrium involves the migration of a proton from an exocyclic amino group to the endocyclic ring nitrogen or to the other amino group.

Computational studies, often employing Density Functional Theory (DFT), are essential for determining the relative stability of these tautomers. For analogous compounds like 2-aminopyridines, DFT calculations have consistently shown that the amino form is significantly more stable than the imino tautomers in the gas phase and in various solvents. nih.govnih.gov The canonical diamino form of this compound is therefore predicted to be the most stable and predominant tautomer. The electron-withdrawing nature of the fluorine atom at the C3 position is expected to decrease the basicity of the adjacent C2-amino group and the ring nitrogen, which can influence the energetics of the tautomeric equilibrium.

The possible tautomers include:

3-Fluoro-pyridine-2,4-diamine (the canonical, most stable form)

3-Fluoro-1,2-dihydro-2-imino-pyridin-4-amine

3-Fluoro-1,4-dihydro-4-imino-pyridin-2-amine

Quantum chemical calculations predict the relative energies of these forms, with the diamino structure consistently found to be the global minimum on the potential energy surface. nih.gov

Spectroscopic Data Prediction and Validation (e.g., NMR, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a basis for interpreting experimental data. DFT calculations are particularly effective for predicting NMR and IR spectra.

NMR Spectra Prediction

The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a valuable tool for structural elucidation. Calculations can provide chemical shifts (δ) and coupling constants (J) that are often in good agreement with experimental results. The presence of the fluorine atom is particularly significant, as it induces characteristic splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Predicted ¹H NMR Data for this compound This table is a theoretical prediction based on computational models.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-F3) ≈ 2-3 |

| H-6 | 7.8 - 8.0 | Doublet (d) | J(H6-H5) ≈ 8-9 |

| NH₂ (at C2) | 4.5 - 5.5 | Broad singlet (br s) | - |

| NH₂ (at C4) | 5.0 - 6.0 | Broad singlet (br s) | - |

Predicted ¹³C NMR Data for this compound This table is a theoretical prediction based on computational models.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 | 155 - 158 | Doublet (d) | ²J(C2-F3) ≈ 10-15 |

| C-3 | 140 - 145 | Doublet (d) | ¹J(C3-F3) ≈ 230-250 |

| C-4 | 150 - 153 | Doublet (d) | ²J(C4-F3) ≈ 15-20 |

| C-5 | 110 - 115 | Doublet (d) | ³J(C5-F3) ≈ 3-5 |

| C-6 | 135 - 140 | Singlet or small doublet | ⁴J(C6-F3) ≈ 0-2 |

IR Spectra Prediction

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers (cm⁻¹) and intensities of characteristic absorption bands. These predictions are crucial for assigning peaks in an experimental spectrum to specific molecular motions. For this compound, key predicted vibrations include N-H stretches from the amino groups, C-F stretching, and various ring vibrations.

Predicted Characteristic IR Bands for this compound This table is a theoretical prediction based on computational models.

Interactive Table: Predicted IR Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of amino groups |

| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching |

| C=C / C=N Stretch | 1580 - 1650 | Pyridine ring stretching vibrations |

| N-H Bend | 1500 - 1600 | Scissoring/bending of amino groups |

| C-F Stretch | 1200 - 1280 | Strong absorption characteristic of the C-F bond |

Validation of these computational predictions is achieved by comparing the calculated spectra with those obtained from experimentally synthesized and purified samples of this compound. A strong correlation between the predicted and experimental data confirms the molecular structure and provides a detailed understanding of its electronic and vibrational properties.

Applications of 3 Fluoropyridine 2,4 Diamine As a Synthetic Intermediate

Scaffold for Complex Heterocyclic Synthesis

The structural backbone of 3-Fluoropyridine-2,4-diamine serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The arrangement of the amino groups allows for the formation of fused ring systems, and the reactivity of both the amino and fluoro substituents enables the introduction of diverse functionalities.

The vicinal arrangement of the pyridine (B92270) nitrogen and the amino group at the 2-position in this compound makes it an ideal precursor for the synthesis of imidazopyridines, a class of fused heterocycles with significant pharmacological interest. Various synthetic strategies have been developed for the construction of the imidazopyridine scaffold, often starting from 2-aminopyridine derivatives. nih.govnih.gove3s-conferences.org These methods include condensation reactions with α-haloketones, multicomponent reactions, and oxidative coupling reactions. nih.gov For instance, the reaction of a 2-aminopyridine with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. nih.gov Another approach involves the (3 + 2) cycloaddition reaction of 2-aminopyridines with propargyl alcohols, promoted by reagents like NaIO4/TBHP, to yield C3-carbonylated imidazopyridines. nih.gov Although not explicitly demonstrated for this compound, its structural analogy to 2-aminopyridines suggests its suitability in these annulation reactions to produce novel fluoro- and amino-substituted imidazopyridine derivatives.

Similarly, the di-amino functionality of this compound can be exploited to construct other fused heterocyclic systems, such as quinazolines. The synthesis of quinazolines often involves the cyclization of precursors containing appropriately positioned amino and carbonyl or cyano groups. umich.eduresearchgate.netnih.gov While the direct synthesis from a diaminopyridine is less common, the amino groups of this compound could be chemically transformed to facilitate such cyclizations, thereby providing access to novel pyridyl-fused quinazoline analogues. The development of new synthetic routes to fused heterocycles is an active area of research, with methods like transition-metal-catalyzed dehydrogenative and deaminative couplings being explored for the synthesis of quinazolines and quinazolinones. marquette.edu

| Fused Ring System | General Synthetic Precursor | Potential Reaction with this compound |

| Imidazopyridine | 2-Aminopyridine | Condensation with α-haloketones, (3+2) cycloaddition with propargyl alcohols |

| Quinazoline | Anthranilic acid derivatives, 2-aminobenzonitriles | Derivatization followed by intramolecular cyclization |

The presence of two primary amino groups and a fluorine atom on the pyridine ring makes this compound an excellent platform for creating multi-substituted molecular architectures. The amino groups can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of various functional groups and the extension of the molecular framework. nih.gov The fluorine atom can also be substituted via nucleophilic aromatic substitution, although this is generally more challenging on a pyridine ring unless activated by electron-withdrawing groups.

The differential reactivity of the two amino groups could potentially be exploited for selective functionalization, leading to asymmetrically substituted derivatives. Furthermore, the amino groups can serve as directing groups in electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient. The derivatization of diaminobenzenes with protecting groups has been explored to achieve sequential and unsymmetric functionalization, a strategy that could be adapted for this compound. elsevierpure.com The synthesis of complex molecules often relies on the strategic functionalization of such versatile building blocks.

Precursor for Advanced Materials and Dyes

The inherent electronic properties of the diaminopyridine scaffold, combined with the potential for extensive conjugation through derivatization, make this compound an attractive precursor for the development of advanced materials and dyes with specific optical and electronic properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The design of AIE-active molecules often involves the creation of structures with restricted intramolecular rotation in the aggregated state. Pyridine-containing compounds have been shown to exhibit AIE characteristics. For example, certain dicyanopyridine derivatives have been synthesized that display AIE, with their emission properties being tunable by altering substituents. bohrium.com Additionally, polymers incorporating 1,4-dihydropyridine units have been shown to possess significant AIE properties. rsc.org The rigid structure of the pyridine ring in this compound, coupled with the potential to introduce bulky substituents onto the amino groups that would restrict intramolecular rotation in the solid state, suggests its potential as a precursor for novel AIE-active materials. nih.gov

The development of fluorescent dyes from aminopyridine derivatives has been reported, where the amino group acts as an electron donor in a donor-acceptor system, leading to intramolecular charge transfer and fluorescence. nih.govnih.gov By analogy, it is plausible that with appropriate molecular design, such as the incorporation of heavy atoms or specific heteroaromatic systems, phosphorescent materials could be developed from this compound.

Building Block for Ligand Design in Coordination Chemistry

The presence of multiple nitrogen atoms (two from the amino groups and one from the pyridine ring) makes this compound an excellent candidate for the design of novel ligands in coordination chemistry. The spatial arrangement of these nitrogen atoms allows for various coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination complexes with interesting structural and functional properties. nih.govnsf.gov

Aminopyridines are known to be versatile ligands, capable of coordinating to a wide range of metal ions. nih.govmdpi.com The coordination can occur through the pyridine nitrogen, the amino nitrogen, or both in a chelating fashion. The resulting metal complexes can exhibit interesting magnetic, catalytic, and photophysical properties. For example, palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions. acs.org The specific electronic and steric properties of this compound, including the electron-withdrawing effect of the fluorine atom and the presence of two amino groups, would be expected to influence the properties of its metal complexes. The amino groups can also be further functionalized to create more complex multidentate ligands, expanding the possibilities for creating novel coordination compounds. mdpi.com

| Application Area | Key Structural Feature | Potential Advantage of using this compound |

| AIE Materials | Restricted intramolecular rotation in aggregates | Rigid pyridine core, potential for bulky substituents on amino groups |

| Phosphorescence Dyes | Heavy atom coordination, efficient intersystem crossing | Pyridine nitrogen for metal coordination, tunable electronics via derivatization |

| Coordination Ligands | Multiple donor atoms (N) | Versatile coordination modes, potential for multidentate ligand synthesis |

Chelation Properties with Metal Centers

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion. The this compound molecule possesses three potential nitrogen donor sites that can participate in metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups at positions 2 and 4.

The arrangement of these nitrogen atoms allows the molecule to act as a potential chelating agent. Depending on the metal center and reaction conditions, it could function as a bidentate ligand, coordinating through the pyridine nitrogen and one of the amino groups, or potentially in a bridging fashion in polynuclear complexes. The presence of the electron-withdrawing fluorine atom at the 3-position would be expected to decrease the basicity of the pyridine nitrogen, which could influence its coordination strength compared to non-fluorinated analogues.

Studies on related aminopyridine compounds demonstrate their capability to coordinate with various metal ions, forming stable chelate rings that are fundamental to the structure and function of the resulting metal complexes. For instance, aminopyridinato ligands, derived from deprotonated 2-aminopyridines, are effective in forming stable, four-membered chelate rings with metal centers. researchgate.net This established behavior of similar compounds underscores the potential of this compound to act as a chelating ligand in coordination chemistry.

Synthesis of Metal Complexes (e.g., Ru-complexes, Lanthanoid complexes)

The ability of pyridine and amine functionalities to coordinate to metal ions is well-established, making aminopyridines versatile ligands for the synthesis of a wide array of metal complexes.

Ruthenium (Ru) Complexes

Ruthenium complexes containing pyridine-based ligands are of significant interest due to their rich photophysical properties and applications in areas such as sensing and catalysis. The synthesis of such complexes often involves the reaction of a suitable ruthenium precursor with the ligand. For example, complexes can be prepared by reacting ligands with cis-Ru(bpy)₂Cl₂ (where bpy = 2,2'-bipyridine) or from carbonyl precursors like Ru₃(CO)₁₂. frontiersin.orgmdpi.com Ligands containing aminophenanthroline, a related N-donor system, are known to form emissive ruthenium complexes suitable for sensing applications. mdpi.com Given these precedents, this compound could potentially be used to synthesize novel ruthenium complexes with unique electronic and steric properties conferred by the fluoro and diamino substitution pattern.

| Ruthenium Precursor | Ligand Type | Complex Type | Potential Application |

|---|---|---|---|

| cis-Ru(bpy)₂Cl₂ | 3-Polyamine-substituted 1,10-phenanthrolines | [Ru(bpy)₂(phen-PA)]²⁺ | Molecular Probes / Sensors mdpi.com |

| Ru₃(CO)₁₂ | Pyridine-alkoxide ligands | Trinuclear Ruthenium Carbonyl Clusters | Catalysis (Alcohol Oxidation) frontiersin.org |

| Ru(II) complex with halo-substituted phenanthroline | Substituted alkynes (via Sonogashira coupling) | Heteroleptic Ru(II) complexes with extended conjugation | Luminescent Materials nih.gov |

Lanthanoid Complexes

Lanthanoid complexes are widely studied for their unique magnetic and luminescent properties. The synthesis of these complexes typically involves the reaction of a lanthanide salt (e.g., nitrates or chlorides) with a suitable organic ligand. mdpi.comnih.govmdpi.com Aminopyridinato ligands have proven to be effective for the synthesis of lanthanoid complexes. researchgate.net Furthermore, conjugated pyridine carboxylate ligands, such as 2,2′-bipyridine-6,6′-dicarboxylic acid, are efficient sensitizers for lanthanide ions, facilitating energy transfer and resulting in strong luminescence. nih.gov The diamino-substituted pyridine framework of this compound offers N-donor sites that could coordinate to lanthanide ions, potentially forming stable complexes with interesting photophysical or magnetic characteristics.

| Lanthanide Salt | Ligand Type | Complex Type | Key Property |

|---|---|---|---|

| Ln(NO₃)₃·xH₂O | 2,2′-bipyridine-6,6′-dicarboxylic acid | Dinuclear or 1D chain complexes | Luminescence, Slow Magnetic Relaxation nih.gov |

| LnCl₃ | β-diketone and 2,2'-Bipyridyl | Ln(β-dik)₃(Bipy) | Thermal Stability researchgate.net |

| Gd(III), Tb(III) salts | 3-Dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine | [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Fluorescence mdpi.com |

Utilization in Bioorthogonal Chemistry Applications (e.g., tetrazine formation)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov A key example is the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained alkene or alkyne. escholarship.orgnih.gov This reaction is known for its exceptionally fast kinetics and biocompatibility. escholarship.orgnih.gov

The synthesis of functionalized tetrazines is crucial for their application in bioorthogonal chemistry. Common synthetic routes involve the reaction of nitriles with hydrazine, often in the presence of a catalyst. nih.gov For instance, 2-cyanopyridine can be used as a precursor in the synthesis of certain tetrazines. nih.gov

While there is no direct literature on the use of this compound in this context, its structure presents possibilities for incorporation into bioorthogonal tools. The two amino groups could serve as versatile handles for conjugation to biomolecules or probes. For example, an amino group could be acylated with a molecule containing a strained alkene for subsequent reaction with a tetrazine, or it could be used to link to a substrate of interest before another part of the molecule is converted into a tetrazine. A known tetrazine derivative, 6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-amine, demonstrates the successful incorporation of an aminopyridine moiety into a tetrazine structure, highlighting the feasibility of this chemical linkage. nih.gov The substitution of a pyrazolyl group in a tetrazine precursor with various N-nucleophiles is another established method for creating diverse, high-nitrogen tetrazine derivatives. researchgate.net

| Precursors | Catalyst/Reagent | Product | Significance |

|---|---|---|---|

| Aliphatic/Aromatic Nitriles + Hydrazine | Ni(OTf)₂ or Zn(OTf)₂ | Symmetric or Asymmetric 3,6-disubstituted 1,2,4,5-tetrazines | Direct synthesis from unactivated nitriles nih.gov |

| Nitrile + Formamidine Salt + Hydrazine | - | Unsymmetrical 1,2,4,5-tetrazines | Common route for unsymmetrical tetrazines nih.gov |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine + N-nucleophile | - | 3-amino-1,2,4,5-tetrazine derivatives | Synthesis of high-nitrogen tetrazines researchgate.net |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes (e.g., PFAS-free synthesis)

The synthesis of polysubstituted pyridines, particularly those with a meta-fluoro substituent, presents a considerable challenge. nih.gov Currently, no dedicated synthetic route for 3-Fluoropyridine-2,4-diamine has been prominently reported, highlighting a key area for research. Future efforts could focus on developing multi-step syntheses starting from readily available pyridine (B92270) derivatives.

Potential synthetic strategies could be adapted from established methods for similar compounds like 3-fluoro-4-aminopyridine. One possible approach involves the direct fluorination of a pyridine N-oxide derivative, which has been shown to be effective for producing meta-fluorinated pyridines. rsc.org For example, a suitably protected diaminopyridine N-oxide could be a viable precursor. Another strategy could start with a nitropyridine, such as methyl 3-nitroisonicotinate, which undergoes nucleophilic aromatic substitution (SNAr) to introduce the fluorine, followed by functional group manipulations like hydrolysis and a Yamada-Curtius rearrangement to install the amino group. nih.gov

A significant future direction is the development of sustainable, Per- and Polyfluoroalkyl Substances (PFAS)-free synthetic methods. researchgate.netuva.nlchemistryworld.com Traditional fluorination often relies on reagents that are classified as PFAS. uva.nl Research into alternative, environmentally benign fluorinating agents is crucial. researchgate.netuva.nl Promising PFAS-free fluorine sources include caesium fluoride (B91410) and silver(II) fluoride, which have been used for the fluorination of various heterocycles. uva.nlnih.gov The development of a synthetic protocol for this compound using these greener reagents would represent a significant advancement in sustainable chemistry.

Table 1: Proposed Synthetic Strategies for this compound

| Starting Material | Key Transformation(s) | Potential Reagents | Relevant Analogy/Reference |

| Substituted Pyridine N-Oxide | Direct Nucleophilic Fluorination, Reduction | KF/K₂₂₂, Hydrogen/Catalyst | Synthesis of [¹⁸F]3-fluoro-4-aminopyridine nih.govrsc.org |

| 3-Nitropyridine derivative | SNAr Fluorination, Hydrolysis, Curtius Rearrangement | CsF, NaOH, DPPA | Synthesis of [¹⁸F]3-fluoro-4-aminopyridine nih.gov |

| Dihalogenated Pyridine | Sequential SNAr with amines/ammonia | NH₃, Amines | General pyridine functionalization researchgate.net |

| 3-Aminopyridine | Diazotization, Balz-Schiemann reaction, Nitration, Reduction, Amination | HBF₄/NaNO₂, HNO₃/H₂SO₄, Fe/HCl | Classic pyridine synthesis methods researchgate.net |

Note: DPPA = Diphenylphosphoryl azide. This table presents hypothetical routes based on known chemistry of related compounds.

Exploration of Undiscovered Reactivity Modes and Regioselectivities

The reactivity of the this compound ring is expected to be complex due to the competing electronic effects of its substituents. The two amino groups are strong activating, ortho-para directing groups, while the fluorine atom is deactivating yet also ortho-para directing. This creates a unique landscape for electrophilic and nucleophilic reactions that remains largely unexplored.

Future research should systematically investigate the regioselectivity of various transformations. For instance, in electrophilic aromatic substitution (e.g., nitration, halogenation), will substitution occur at the C5 or C6 position? The outcome will depend on the delicate balance between the activating influence of the C2 and C4 amino groups and the deactivating effect of the C3 fluorine.

Conversely, the potential for nucleophilic aromatic substitution (SNAr) is also high. The fluorine atom at the C3 position could be susceptible to displacement by strong nucleophiles, a reaction pathway known for other fluoropyridines. nih.gov Furthermore, the reactivity of the amino groups themselves towards acylation, alkylation, or diazotization could provide routes to a diverse range of derivatives. Computational studies could help predict the most likely sites of reaction. nih.gov The study of diaminopyridines and their regioselective cross-coupling reactions could also offer valuable insights into the potential reactivity of the title compound. ed.ac.uk

Table 2: Predicted Reactivity of this compound

| Position | Reaction Type | Predicted Reactivity | Rationale |

| C5 | Electrophilic Substitution | Highly Probable | Activated by both C4-NH₂ (ortho) and C2-NH₂ (para). Less sterically hindered than C6. |

| C6 | Electrophilic Substitution | Possible | Activated by C2-NH₂ (ortho) but potentially sterically hindered by the C2-NH₂ group. |

| C3 | Nucleophilic Substitution | Possible | Displacement of the fluorine atom by strong nucleophiles is a potential reaction pathway. |

| N-atoms (amino) | Acylation, Alkylation, etc. | Highly Probable | The amino groups are expected to be nucleophilic and readily undergo reactions with electrophiles. |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.combeilstein-journals.orgresearchgate.net These benefits are particularly relevant for the synthesis of highly functionalized and potentially hazardous intermediates. nih.gov

The multi-step synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. nih.govmdpi.com A modular flow setup could be designed where each reactor performs a specific transformation (e.g., fluorination, amination, purification) in a continuous sequence, minimizing manual handling of intermediates. nih.govbeilstein-journals.org The synthesis of various pyridine derivatives, including 2-methylpyridines and imidazo[1,2-a]pyridines, has already been successfully demonstrated in flow reactors. nih.govmdpi.com

Furthermore, automated synthesis platforms could be employed for the high-throughput synthesis of a library of this compound derivatives. google.comsnmjournals.org By systematically varying reagents and reaction conditions, these technologies can rapidly generate a diverse set of compounds for screening in drug discovery or materials science applications. google.com The automated synthesis of PET tracers like [¹⁸F]3F4AP demonstrates the power of these technologies in handling complex heterocyclic chemistry. snmjournals.org

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental design and saving resources. numberanalytics.comresearchgate.net For a novel compound like this compound, computational methods can offer initial insights into its structure, electronics, and potential behavior.

Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic properties (such as HOMO-LUMO energies), and molecular electrostatic potential (MEP). ias.ac.innih.gov These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, corroborating the qualitative predictions in Table 2. ias.ac.in For instance, DFT has been used to analyze the nucleophilicity of various substituted pyridines and to predict the properties of new molecules. ias.ac.in

More advanced predictive models, including machine learning algorithms, are becoming increasingly valuable in chemistry. chemrxiv.orgacs.org By training models on large datasets of known reactions, it's possible to predict the outcomes of new reactions with increasing accuracy. rsc.org Such models could be applied to predict the regioselectivity of reactions involving this compound or to design optimal synthetic routes. chemrxiv.org These in silico approaches are crucial for accelerating the discovery and development of new functional molecules based on the this compound scaffold. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing 3-Fluoropyridine-2,4-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution reactions on fluorinated pyridine precursors. A common approach involves substituting fluorine atoms on pentafluoropyridine with ammonia or protected amine groups under controlled conditions. For example:

- Step 1: React pentafluoropyridine with sodium azide in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce an amine group .

- Step 2: Selective methylation or deprotection (if using protected amines) followed by fluorination at the 3-position using fluorinating agents like KF/18-crown-6 .

- Optimization: Yield and regioselectivity depend on temperature, solvent polarity, and catalyst presence. High-pressure liquid chromatography (HPLC) or column chromatography is recommended for purification .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Look for aromatic proton signals in the δ 6.5–8.5 ppm range. The absence of extraneous peaks indicates purity.

- ¹⁹F NMR: A singlet near δ -120 ppm confirms the fluorine atom’s presence .

- IR: Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N/C=C) validate the amine and pyridine ring .

- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., 143.12 g/mol for C₅H₅FN₄). Fragmentation patterns should align with expected bond cleavages .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorine and amine group introduction in the pyridine ring?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., -NH₂) to guide fluorine substitution. For example, lithiation at the 4-position with LDA (lithium diisopropylamide) followed by electrophilic fluorination .

- Protection/Deprotection: Temporarily protect the 2- and 4-amine groups with Boc (tert-butoxycarbonyl) to ensure fluorination occurs only at the 3-position .

- Computational Modeling: Density Functional Theory (DFT) calculations predict the most reactive sites on the pyridine ring, guiding experimental design .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The electron-withdrawing fluorine atom enhances electrophilicity at the 5-position, facilitating coupling with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O at 80°C .

- Buchwald-Hartwig Amination: Steric hindrance from the 2,4-diamine groups limits reactivity at adjacent positions. Optimize using bulky ligands (e.g., XPhos) to improve turnover .

Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves .

- Antimicrobial Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Confounding Variables: Account for solvent effects (e.g., DMSO cytotoxicity) by including vehicle controls. Normalize data to cell viability (MTT assay) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments using identical reagents and conditions. Cross-validate with independent labs.

- Advanced Characterization: Use 2D NMR (COSY, HSQC) to resolve signal overlap. High-resolution MS (HRMS) confirms molecular formula accuracy .

- Data Triangulation: Compare results with structurally similar compounds (e.g., 4-fluoropyridine-2,6-diamine) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.